CID 78060533
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Overview
Description
The compound with the identifier “CID 78060533” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Chemical Reactions Analysis
CID 78060533 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 78060533 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological targets. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 78060533 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used. Understanding the precise mechanism of action requires detailed studies, including biochemical assays and molecular modeling.
Comparison with Similar Compounds
CID 78060533 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in terms of their reactivity, biological activity, or physical properties. By comparing this compound with these related compounds, researchers can gain insights into its specific advantages and potential applications. Some similar compounds might include those with analogous chemical structures or those that target similar biological pathways.
Properties
Molecular Formula |
C11H20O2Si |
---|---|
Molecular Weight |
212.36 g/mol |
InChI |
InChI=1S/C11H20O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
GGJNLTLWFMHENS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C1=CCCCC1 |
Origin of Product |
United States |
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